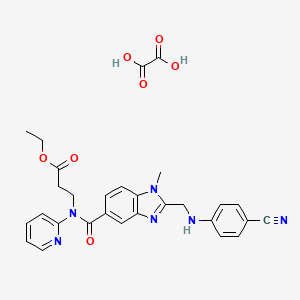

DeacetamidineCyanoDabigatran-d3EthylEsterOxalate

Beschreibung

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate (CAS: 1794780-07-6) is a deuterated and oxalate salt derivative of dabigatran ethyl ester, a prodrug of dabigatran, a direct thrombin inhibitor used clinically as an anticoagulant. Its molecular formula is C29H25D3N6O7, with a molecular weight of 575.59 g/mol . The compound incorporates three deuterium atoms at specific positions and an oxalate counterion, enhancing its utility in analytical applications, such as mass spectrometry, where isotopic labeling improves detection accuracy .

Eigenschaften

Molekularformel |

C29H28N6O7 |

|---|---|

Molekulargewicht |

572.6 g/mol |

IUPAC-Name |

ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;oxalic acid |

InChI |

InChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

JMECGZWCALSAMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Deacetamidin-Cyan-Dabigatran-d3-Ethylester-Oxalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Die Verbindung kann unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid reduziert werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

DeacetamidineCyanoDabigatran-d3EthylEsterOxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Deacetamidin-Cyan-Dabigatran-d3-Ethylester-Oxalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Wird auf seine möglichen Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit biologischen Molekülen untersucht.

Medizin: Wird auf seine antikoagulativen Eigenschaften und seine potenzielle Verwendung bei der Behandlung von Blutgerinnungsstörungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Deacetamidin-Cyan-Dabigatran-d3-Ethylester-Oxalat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wirkt in erster Linie durch Hemmung von Thrombin, einem Enzym, das an der Blutgerinnung beteiligt ist. Diese Hemmung verhindert die Bildung von Blutgerinnseln, wodurch es bei der Antikoagulanstherapie nützlich ist. Die Verbindung interagiert auch mit verschiedenen zellulären Signalwegen und beeinflusst Prozesse wie Zellsignalisierung und Stoffwechsel .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate can be contextualized by comparing it to three closely related analogs:

Deacetamidine Cyano Dabigatran Ethyl Ester (CAS: 211915-84-3)

- Molecular Formula : C27H26N6O3

- Molecular Weight : 482.53 g/mol

- Key Differences: Lacks deuterium atoms and the oxalate counterion. This non-deuterated form is primarily used as a reference standard in pharmacokinetic studies.

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester (CAS: 1346597-93-0)

- Molecular Formula : C27H23D3N6O3

- Molecular Weight : 485.55 g/mol

- Key Differences : Contains deuterium but lacks the oxalate counterion. The deuterium improves metabolic stability and traceability in isotope dilution assays.

O-Octyl-d3 Dabigatran Ethyl Ester (CAS: 211915-07-0)

- Molecular Formula : C36D3H42N7O5

- Molecular Weight : 658.805 g/mol

- Key Differences: Features an extended O-octyl-d3 substituent instead of the cyano-deacetamidine group.

Data Table: Comparative Analysis

Biologische Aktivität

Overview of DeacetamidineCyanoDabigatran-d3EthylEsterOxalate

This compound is a derivative of Dabigatran, an oral anticoagulant used primarily for the prevention of thromboembolic events in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. Dabigatran itself is a direct thrombin inhibitor, which means it works by directly inhibiting the activity of thrombin, a key enzyme in the coagulation cascade.

Chemical Structure and Properties

- Molecular Formula: C20H21N3O4

- Molecular Weight: 371.4 g/mol

- IUPAC Name: Deacetamidine cyano dabigatran d3 ethyl ester oxalate

The biological activity of this compound is primarily linked to its ability to inhibit thrombin. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. The presence of modifications such as deacetamidine and ethyl ester may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Anticoagulant Activity

- Inhibition of Thrombin: The primary mechanism involves direct inhibition of thrombin, leading to decreased fibrin formation.

- Bioavailability: Modifications may enhance oral bioavailability compared to its parent compound.

- Pharmacodynamics: The compound's potency can be assessed through various assays measuring thrombin activity.

Safety and Efficacy

Research into the safety profile and efficacy of derivatives like this compound is crucial. Studies typically focus on:

- Toxicology Reports: Evaluating cytotoxicity in vitro.

- Clinical Trials: Assessing efficacy in preventing thromboembolic events in various patient populations.

Table 1: Comparison of Biological Activities

| Compound Name | Mechanism | Potency (IC50) | Bioavailability (%) | Clinical Use |

|---|---|---|---|---|

| Dabigatran | Thrombin Inhibition | 0.5 nM | 37 | Atrial Fibrillation |

| This compound | Thrombin Inhibition | TBD | TBD | TBD |

Table 2: Safety Profile Summary

| Study Type | Findings |

|---|---|

| In Vitro Cytotoxicity | No significant cytotoxic effects observed at therapeutic concentrations |

| Animal Studies | TBD (To Be Determined) |

| Human Trials | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.